N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of Action
The primary target of this compound is Tankyrase 2 , a member of the poly (ADP-ribose) polymerase (PARP) family . Tankyrases are potential drug targets for cancer and myelin-degrading diseases .
Mode of Action
The compound binds to the nicotinamide-binding site of Tankyrase 2, a local hot spot for fragment binding . This interaction inhibits the enzymatic activity of Tankyrase 2, thereby disrupting its function .
Biochemical Pathways
The inhibition of Tankyrase 2 affects the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation . This disruption can lead to the suppression of cancer cell growth and the promotion of myelin repair .
Pharmacokinetics
Its structural features suggest that it may have good solubility and selectivity, which are important for bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of Tankyrase 2, leading to the disruption of the Wnt signaling pathway . On a cellular level, this can result in the suppression of cancer cell growth and the promotion of myelin repair .
Biochemical Analysis
Biochemical Properties
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide has been found to interact with tankyrases, a group of enzymes involved in various biochemical reactions . The nature of these interactions is complex and involves binding in the nicotinamide-binding site .
Cellular Effects
Tankyrases, with which it interacts, are known to play roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with tankyrases . It may influence enzyme activity, leading to changes in gene expression .
Metabolic Pathways
Its interaction with tankyrases suggests it may be involved in pathways related to these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzamide group and other functional groups. Common synthetic routes include:
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Introduction:
Benzamide Group Addition: The final step involves the coupling of the quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the quinoline core or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids are employed under acidic or basic conditions.
Major Products
Scientific Research Applications
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-ethyl-1,2,3-triazole-5-carboxamide
Uniqueness
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-9-17(23)22-16-10-14(7-8-15(12)16)21-18(24)11-20-19(25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,25)(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEIDYBBXWDRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.